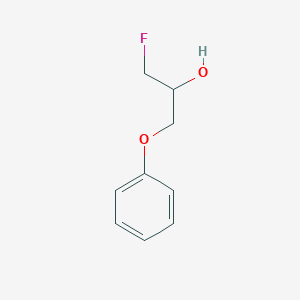

2-Propanol, 1-fluoro-3-phenoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Propanol, 1-fluoro-3-phenoxy-” also known as propanol fluoro phenoxy, is a relatively novel chemical compound that has gained attention in recent years due to its unique properties and potential applications. It is a gycol ether that can be synthesized by reacting propylene oxide with phenol in the presence of Al2O3-MgO/Fe3O4 catalyst .

Synthesis Analysis

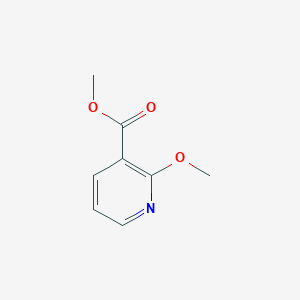

The synthesis of “2-Propanol, 1-fluoro-3-phenoxy-” involves the reaction of propylene oxide with phenol in the presence of Al2O3-MgO/Fe3O4 catalyst . This process results in the formation of 1-Phenoxy-2-propanol (PP), a gycol ether .Molecular Structure Analysis

The molecular formula of “2-Propanol, 1-fluoro-3-phenoxy-” is C9H11FO2 . The structure of this compound can be viewed using Java or Javascript .Scientific Research Applications

Crystallography and Molecular Recognition

The compound has been utilized in crystallography to understand molecular recognition mechanisms. For instance, the crystal structure of ®-3-phenoxy-2-propanol-1-benzylammonium ®-2-phenoxypropionate has been determined to study the interaction between hydrophobic and hydrophilic layers . This research is significant for the pharmaceutical industry, particularly in the production of optically active compounds, which are crucial for creating effective and safe pharmaceuticals.

Chiral Resolution Agent

2-Propanol, 1-fluoro-3-phenoxy- has been known to act as a chiral resolution agent for organic acids such as tartaric acid and malic acid . This application is vital for the synthesis of enantiomerically pure substances, which are essential in the development of drugs with specific biological activities.

Anesthetic Applications

This compound has been used as an additive to induce an anesthetic effect on peripheral tissues in scientific studies. For example, it was used in saline solutions to anesthetize tissues isolated from Biomphalaria alexandrina before fixation . This application is important for conducting biological research without causing undue stress or harm to the study organisms.

Analytical Chemistry

In analytical chemistry, 2-Propanol, 1-fluoro-3-phenoxy- is used in methods for the extraction and determination of dyes and solvents in ballpoint pen inks . This is particularly useful in forensic science for the analysis of documents and the identification of ink types used in potentially fraudulent documents.

Mechanism of Action

Target of Action

It is known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

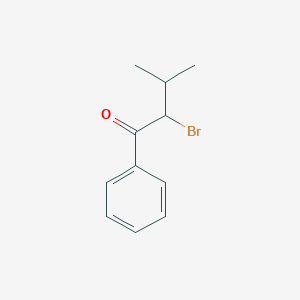

It is known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and, consequently, its interaction with its targets .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involving the metabolism of alcohols and phenols .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds are known to cause various physiological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Propanol, 1-fluoro-3-phenoxy-. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

1-fluoro-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNKJLLKDWVVLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CF)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452940 |

Source

|

| Record name | 2-Propanol, 1-fluoro-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-phenoxypropan-2-ol | |

CAS RN |

705-97-5 |

Source

|

| Record name | 2-Propanol, 1-fluoro-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)